
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride: is a chemical compound known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of multiple chlorine atoms and a phosphonamidic group, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and formaldehyde under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0°C to prevent side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization helps in obtaining the compound with the required specifications for various applications.
化学反应分析
Types of Reactions: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: The major products include substituted phosphonamidic chlorides and phosphonamidates.
Oxidation: The primary products are phosphonic acids and their esters.
Reduction: The main products are phosphine derivatives and secondary amines.
科学研究应用
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonamidic compounds.
Biology: The compound is studied for its potential as a biochemical tool in the modification of biomolecules.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents, particularly in the development of anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride involves its interaction with nucleophilic sites in target molecules. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The phosphonamidic group plays a crucial role in stabilizing the intermediate species formed during these reactions, thereby enhancing the efficiency and selectivity of the compound.
相似化合物的比较
- Bis(2-chloroethyl)amine hydrochloride
- Bis(2-chloroethyl)methylamine
- N,N-Bis(2-chloroethyl)amine
Comparison: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride is unique due to the presence of the phosphonamidic group, which imparts distinct reactivity and stability compared to other similar compounds. While Bis(2-chloroethyl)amine hydrochloride and Bis(2-chloroethyl)methylamine are primarily used in organic synthesis, the phosphonamidic chloride variant offers additional versatility in biochemical and medicinal applications. The presence of the phosphonamidic group also enhances the compound’s ability to form stable intermediates, making it a valuable reagent in complex chemical transformations.
属性
CAS 编号 |
56252-51-8 |
|---|---|
分子式 |
C5H10Cl4NOP |
分子量 |
272.9 g/mol |
IUPAC 名称 |
2-chloro-N-[chloro(chloromethyl)phosphoryl]-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C5H10Cl4NOP/c6-1-3-10(4-2-7)12(9,11)5-8/h1-5H2 |
InChI 键 |
ZLXODQTZPBFCQD-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)N(CCCl)P(=O)(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)

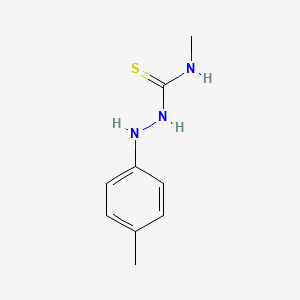
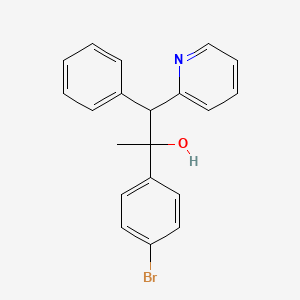
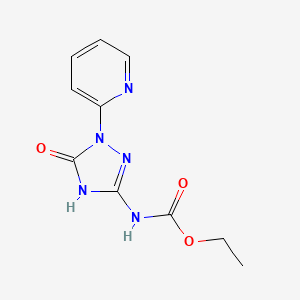
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
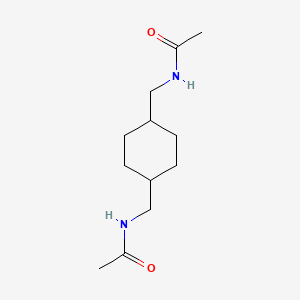
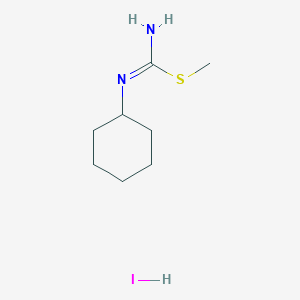
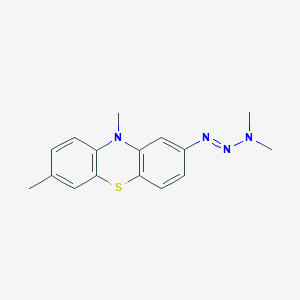
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)
![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
